molecular formula C15H16N2O B3176060 4-Amino-N-(2,5-dimethylphenyl)benzamide CAS No. 97042-50-7

4-Amino-N-(2,5-dimethylphenyl)benzamide

Cat. No. B3176060
CAS RN: 97042-50-7
M. Wt: 240.3 g/mol
InChI Key: GPTABHRVACSPGP-UHFFFAOYSA-N
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Description

4-Amino-N-(2,5-dimethylphenyl)benzamide is a chemical compound with the molecular formula C15H16N2O . It has a molecular weight of 240.3 . This compound is solid in its physical form .


Molecular Structure Analysis

The molecular structure of 4-Amino-N-(2,5-dimethylphenyl)benzamide consists of a benzamide group attached to an amino group and a 2,5-dimethylphenyl group . The InChI code for this compound is 1S/C15H16N2O/c1-10-4-3-5-14(11(10)2)17-15(18)12-6-8-13(16)9-7-12/h3-9H,16H2,1-2H3,(H,17,18) .


Physical And Chemical Properties Analysis

4-Amino-N-(2,5-dimethylphenyl)benzamide is a solid compound . It has a molecular weight of 240.3 and a molecular formula of C15H16N2O . The compound is stable at room temperature .

Scientific Research Applications

Synthesis of Complexes

The compound can be used in the synthesis of complex compounds. For instance, it has been used in the synthesis of the 4-amino-N-[2 (diethylamino) ethyl] benzamide (procainamide)-tetraphenylborate complex . This complex was synthesized by reacting sodium tetraphenyl borate with 4-amino-N-[2 (diethylamino) ethyl] benzamide, chloride salt, and procainamide in deionized water at room temperature .

Antibacterial Activity

The synthesized complex mentioned above was examined for antibacterial activity. The results revealed that the complex has good activity against both Gram-positive bacteria (S. aureus ATCC 29,213 and B. subtilis ATCC 10400) and yeast, including Candida albicans ATCC 10231 .

Computational Study

The ground state electronic characteristics of the complex configurations were computed using the density functional theory (DFT) approach, using B3LYP level 6-311 G (d,p) basis sets . This helps in understanding the relationships between bioactive molecules and receptor interactions .

Synthesis of Novel Benzamide Compounds

4-Amino-N-(2,5-dimethylphenyl)benzamide can be used in the synthesis of novel benzamide compounds. These compounds can be synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives .

Antioxidant Activity

The synthesized benzamide compounds were determined for in vitro antioxidant activity by total antioxidant, free radical scavenging, and metal chelating activity . Some of these compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards .

Antibacterial Activity of Synthesized Compounds

The new benzamide compounds were determined for in vitro antibacterial activity against three gram-positive bacteria and three gram-negative bacteria . This shows the potential of these compounds in the development of new antibacterial drugs.

Safety and Hazards

4-Amino-N-(2,5-dimethylphenyl)benzamide is classified as an irritant . It’s recommended to handle this compound with appropriate safety measures. For more detailed safety information, refer to the Material Safety Data Sheet (MSDS) .

Mechanism of Action

Mode of Action

It is known that the compound is used for proteomics research , suggesting it may interact with proteins or other biomolecules to exert its effects.

Pharmacokinetics

A related compound, 4-amino-n-(2,6-dimethylphenyl)benzamide, has been studied in rats . It was found to be well absorbed from the gastrointestinal tract following oral administration . The major route of metabolism was N-acetylation, followed by hydroxylation . These findings may provide some insights into the potential pharmacokinetics of 4-Amino-N-(2,5-dimethylphenyl)benzamide, but direct studies on this compound are needed to confirm.

properties

IUPAC Name

4-amino-N-(2,5-dimethylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O/c1-10-3-4-11(2)14(9-10)17-15(18)12-5-7-13(16)8-6-12/h3-9H,16H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPTABHRVACSPGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001280372
Record name 4-Amino-N-(2,5-dimethylphenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001280372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

97042-50-7
Record name 4-Amino-N-(2,5-dimethylphenyl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=97042-50-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-N-(2,5-dimethylphenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001280372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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